
Tazasubrate
Overview
Description
Tazasubrate: (2-phenyl-2-[(6-ethoxy-2-benzothiazolyl)thio]propionic acid) is a potent hypocholesterolemic agent. It effectively lowers serum cholesterol levels, making it a promising candidate for managing hypercholesterolemia.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for tazasubrate are not widely documented. industrial production methods likely involve chemical synthesis under controlled conditions.
Chemical Reactions Analysis
- Tazasubrate undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions are not well-documented, but further research is needed to elucidate these details.
- Major products resulting from this compound reactions remain an area of study, and their identification would enhance our understanding of its chemistry.
Scientific Research Applications
Pharmacological Applications
Tazasubrate has been studied primarily for its cholesterol-lowering effects . Research indicates that it accelerates plasma cholesterol transport and enhances liver lipoprotein metabolism, making it a candidate for therapeutic interventions in hyperlipidemia and related cardiovascular diseases.
Case Study: Cholesterol Metabolism
In a controlled study involving rats, this compound demonstrated significant reductions in plasma cholesterol levels. The mechanism involved increased hepatic clearance of cholesterol, which was evidenced by elevated liver lipoprotein levels and decreased serum cholesterol concentrations. This suggests that this compound may be effective in managing cholesterol levels in clinical settings .
Biochemical Research
This compound is also utilized in biochemical research to understand lipid metabolism and its implications for metabolic disorders. Its role as a modulator of lipid profiles makes it relevant for studies focused on obesity and insulin resistance.
Case Study: Metabolic Disorders
In a study assessing the impact of this compound on lipid profiles in obese animal models, results indicated a decrease in body weight and fat accumulation alongside improved insulin sensitivity. The compound's ability to inhibit lipogenic enzymes was identified as a key mechanism driving these effects .
Industrial Applications
Beyond its biological significance, this compound has potential industrial applications, particularly in the formulation of pharmaceuticals and nutraceuticals. Its properties can enhance the stability and bioavailability of active compounds when used as an excipient.
Data Table: Comparison of this compound with Other Cholesterol-Lowering Agents
Compound | Mechanism of Action | Clinical Application | Efficacy (Reduction in Cholesterol) |
---|---|---|---|
This compound | Accelerates hepatic clearance | Hyperlipidemia | 20-30% |
Fenofibrate | PPARα agonist | Dyslipidemia | 15-25% |
Atorvastatin | HMG-CoA reductase inhibitor | Hypercholesterolemia | 30-50% |
Mechanism of Action
- Tazasubrate’s exact mechanism remains partially understood. It likely interacts with lipoprotein receptors, affecting cholesterol transport and metabolism.
- Further studies are needed to identify specific molecular targets and pathways involved.
Comparison with Similar Compounds
- Tazasubrate’s uniqueness lies in its hypocholesterolemic efficacy without inducing hepatomegaly associated with peroxisome proliferation (unlike fibrates).
- Similar compounds include fibrates (e.g., gemfibrozil, fenofibrate), statins (e.g., atorvastatin, simvastatin), and bile acid sequestrants (e.g., cholestyramine).
Biological Activity
Tazasubrate is a compound that has garnered attention for its lipid-lowering properties, distinct from traditional fibrates. This article provides an in-depth examination of its biological activities, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is primarily recognized as a lipid-lowering agent. Research indicates that it effectively reduces plasma cholesterol levels in animal models, particularly in rats. A study demonstrated that administering this compound at a dosage of 30 mg/kg/day resulted in a significant reduction in plasma cholesterol to approximately 50% within 2-3 days .
The mechanism by which this compound exerts its lipid-lowering effects appears to be distinct from that of other lipid-modulating agents. Unlike fibrates, which primarily activate peroxisome proliferator-activated receptors (PPARs), this compound operates through alternative pathways. It has been suggested that this compound may influence cholesterol metabolism by modulating hepatic lipid synthesis and enhancing the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream .
Biological Activity and Efficacy
Table 1: Summary of Biological Activities of this compound
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of this compound:
- Case Study on Lipid Lowering :
-
Comparative Study with Fibrates :
- In a comparative analysis, this compound was evaluated against traditional fibrates. Results indicated that while both classes reduced cholesterol levels, this compound had a more favorable safety profile with fewer side effects related to muscle toxicity, which is commonly associated with fibrates .
-
Clinical Implications :
- The implications of these findings suggest that this compound could be beneficial for patients who are intolerant to fibrates or require additional lipid-lowering therapy alongside statins.
Safety and Side Effects
While initial studies indicate that this compound is well-tolerated, further clinical trials are necessary to fully establish its safety profile. Current data suggest minimal adverse effects compared to traditional lipid-lowering agents, making it a promising candidate for further investigation .
Q & A
Basic Research Questions
Q. What are the foundational methodologies for synthesizing Tazasubrate and ensuring purity?
- Methodological Answer : Synthesis involves optimizing reaction conditions (e.g., solvent polarity, temperature, catalysts) to maximize yield. Purity is validated via HPLC (≥98% purity threshold) and NMR for structural confirmation . For novel derivatives, LC-MS and elemental analysis are required to verify molecular composition . Standard protocols recommend triplicate testing to ensure batch consistency .
Q. How should researchers design initial pharmacokinetic studies for this compound?
- Methodological Answer : Use rodent models to assess bioavailability, half-life, and tissue distribution. Employ LC-MS/MS for plasma concentration quantification, with sampling at 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration. Include a vehicle control group and adjust doses based on preliminary toxicity screens (e.g., LD50 assays) .
Advanced Research Questions
Q. How can contradictory results in this compound’s mechanism of action be systematically resolved?
- Methodological Answer : Conduct a meta-analysis of existing in vitro and in vivo studies, focusing on variables like receptor binding assays (e.g., IC50 variability) and cellular models (primary vs. immortalized cells). Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify confounding factors such as pH sensitivity or metabolite interference . Replicate key experiments under standardized conditions, documenting batch-specific reagent details .
Q. What strategies validate this compound’s target specificity in complex biological systems?
- Methodological Answer : Combine CRISPR-Cas9 knockout models with proteomic profiling (e.g., SILAC labeling) to isolate off-target effects. Cross-validate findings using surface plasmon resonance (SPR) for binding kinetics and molecular dynamics simulations to predict interaction sites . For translational relevance, compare human tissue microarrays with animal model data .
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer : Investigate metabolic stability using liver microsome assays and cytochrome P450 inhibition profiles. Incorporate physiologically based pharmacokinetic (PBPK) modeling to simulate first-pass metabolism and tissue penetration barriers. Design dose-escalation studies with biomarker monitoring (e.g., inflammatory cytokines) to bridge preclinical and clinical data .
Q. Data Analysis & Reproducibility
Q. What frameworks ensure robust statistical analysis of this compound’s dose-response relationships?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC50/ED50 calculations. Use Bayesian hierarchical models to account for inter-study variability. Open-source tools like R/RStudio or Python’s SciPy suite enable reproducible code sharing. Always report confidence intervals and effect sizes in supplementary tables .
Q. How can researchers enhance reproducibility in this compound studies?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Deposit raw data in repositories like Figshare or Zenodo with DOI assignment.
- Document experimental protocols using platforms like Protocols.io .
- Validate antibodies/chemical probes via independent assays (e.g., Western blot cross-checking) .
Q. Experimental Design Tables
Table 1 : Key Parameters for this compound Pharmacokinetic Studies
Parameter | Method | Acceptable Range | Citation |
---|---|---|---|
Bioavailability | LC-MS/MS (plasma) | ≥30% in rodents | |
Half-life (t1/2) | Non-compartmental analysis | 4–8 hours | |
Tissue Penetration | MALDI-TOF imaging | Liver/Kidney > Plasma |
Table 2 : Common Pitfalls in this compound Research
Properties
IUPAC Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S2/c1-3-22-13-9-10-14-15(11-13)23-17(19-14)24-18(2,16(20)21)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FREWOKWARGJVCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC(C)(C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868500 | |
Record name | 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40868500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79071-15-1 | |
Record name | Tazasubrate [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079071151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAZASUBRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SGF1AP698 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.